molecular formula C54H52N4O6 B12499456 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione

Número de catálogo: B12499456
Peso molecular: 853.0 g/mol
Clave InChI: RMHFANAFTWZAKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione is a structurally complex anthraquinone derivative characterized by symmetrical substitution at the 1,4-positions of the anthracene-9,10-dione core. Each substituent comprises a methoxy-linked 6-methoxyquinolin-4-yl group and a 5-vinylquinuclidin-2-yl moiety. The structural complexity of this compound distinguishes it from simpler anthraquinone derivatives, which are often modified for solubility, electrochemical activity, or biological targeting.

Propiedades

Fórmula molecular

C54H52N4O6

Peso molecular

853.0 g/mol

Nombre IUPAC

1,4-bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione

InChI

InChI=1S/C54H52N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h5-18,21-22,27-28,31-34,45-46,53-54H,1-2,19-20,23-26,29-30H2,3-4H3

Clave InChI

RMHFANAFTWZAKJ-UHFFFAOYSA-N

SMILES canónico

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O

Origen del producto

United States

Métodos De Preparación

Anthracene-9,10-dione Core

The anthracene-9,10-dione scaffold serves as the central backbone. Its electron-deficient nature enables electrophilic substitution, though regioselectivity challenges exist. Common methods for functionalization include:

  • Halogenation : Introduction of halogen atoms at positions 1 and 4 to facilitate nucleophilic displacement.
  • Oxidation/Reduction : Conversion of anthracene derivatives to the dione form via controlled oxidation.

Table 1: Physical Properties of Anthracene-9,10-dione Derivatives

Property Value Source
Molecular Weight 284.26 g/mol (related analog)
Solubility (DMSO) High
Storage Conditions -80°C (6 months), -20°C (1 month)

Quinoline and Quinuclidine Substituents

  • 6-Methoxyquinolin-4-yl : Synthesized via methylation of quinoline derivatives, often using methyl iodide in basic conditions.
  • 5-Vinylquinuclidin-2-yl : Prepared through cycloaddition or alkylation of quinuclidine precursors, incorporating a vinyl group for subsequent coupling.

Synthesis Routes and Reaction Mechanisms

Stepwise Functionalization of Anthracene-9,10-dione

Challenges in Regioselectivity and Stereocontrol

Positional Selectivity

The anthracene core’s symmetry complicates differentiation between positions 1 and 4. Strategies include:

  • Directing Groups : Temporary blocking of one position using bulky groups.
  • Sequential Substitution : Controlled addition of reagents to achieve stepwise functionalization.

Stereochemical Control

The quinuclidin-2-yl group’s stereochemistry (e.g., (1S,2S,4S,5R) configuration) demands enantiopure starting materials or chiral catalysts. Methods include:

  • Asymmetric Synthesis : Use of chiral auxiliaries or enzymes for enantioselective formation.
  • Resolution of Racemates : Crystallization with chiral resolving agents.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradients of DCM/MeOH or hexane/EtOAc.
  • HPLC : Reverse-phase C18 columns for high purity.

Spectroscopic Analysis

Technique Key Observations Source
¹H NMR Peaks at δ 4.0–4.5 ppm (OCH₂)
MS [M+H]⁺ at m/z 853.01
IR C=O stretch at ~1680 cm⁻¹

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Stepwise Bromination High regioselectivity Low yield for 1,4-diBr
Mitsunobu Reaction Stereochemical control Requires pure alcohols
Suzuki Coupling Scalability for complex groups Expensive catalysts

Análisis De Reacciones Químicas

Anthracene Core Reactivity

The anthracene-9,10-dione moiety participates in redox and substitution reactions:

Reaction TypeConditionsOutcome
Reduction NaBH₄ in ethanol, 0–5°CConverts dione groups to diol intermediates, retaining quinoline units
Nucleophilic Substitution K₂CO₃, DMF, 80°CMethoxy groups undergo displacement with amines/thiols at C1 and C4
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 25°CBromination or nitration occurs at C2/C3 positions of anthracene

Quinoline Functionalization

The 6-methoxyquinoline groups enable site-specific modifications:

  • Methoxy Demethylation : HI (47%) in acetic acid at 110°C removes methoxy groups, forming hydroxylated quinoline derivatives.

  • Vinylquinuclidine Reactivity : The 5-vinylquinuclidine side chains undergo:

    • Hydrogenation : H₂/Pd-C in MeOH reduces vinyl to ethyl groups without affecting other functionalities.

    • Epoxidation : mCPBA in CH₂Cl₂ forms epoxides at the vinyl double bond.

Oxidation and Cross-Coupling

Selective oxidation and coupling reactions enhance functional diversity:

ReactionReagents/ConditionsProduct
PCC Oxidation PCC/CH₂Cl₂, 25°C, 72 hrsConverts dihydroanthracene intermediates to diones (90% yield)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduces aryl/heteroaryl groups at brominated positions
Heck Reaction Pd(OAc)₂, P(o-tol)₃, DMFAlkenylates brominated anthracene sites

Base-Mediated Transformations

Alkaline conditions induce structural rearrangements:

  • Aromatization : NaOH/EtOH (0.1 M, reflux) eliminates HBr from brominated intermediates, yielding trisubstituted anthracenes (e.g., 1-methoxy-3,9,10-tribromoanthracene) .

  • Methoxylation : NaOMe/MeOH substitutes bromine atoms with methoxy groups at C2/C3 positions .

Silver-Assisted Solvolysis

Hexabromotetrahydroanthracene derivatives react selectively with AgNO₃ in aqueous acetone:

Starting MaterialProducts (Ratio)Key Application
Hexabromide 6 Tribromodihydroanthracene 7 (64%) and 8 (36%)Generates precursors for pentacene synthesis
Diol 17 Tribromodione 28 (90%)Provides access to anthraquinone-based pharmaceuticals

Solvent-Dependent Behavior

Reaction outcomes vary significantly with solvent choice:

SolventReaction with BrominePrimary Product
DCMElectrophilic bromination2,9,10-Tribromo derivative
DMFNucleophilic substitutionMethoxy-bromo mixed products
THFReductive debrominationDehalogenated anthracene

This compound’s reactivity profile enables tailored synthesis of polyfunctionalized anthracenes for materials science and medicinal chemistry applications .

Aplicaciones Científicas De Investigación

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine groups may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The target compound’s bulky, chiral substituents contrast with smaller, symmetrically substituted derivatives:

  • 1,4-Bis(ethylamino)anthracene-9,10-dione (MW: 294.35) features linear ethylamino groups, enabling moderate solubility and cytotoxicity against cancer cell lines (IC50: 1.1–13.0 µg/mL) .
  • 1,4-Bis((2-aminoethyl)amino)-5,8-dimethylanthracene-9,10-dione (MW: 352.45) incorporates aminoethyl and methyl groups, enhancing planar rigidity but limiting solubility in nonpolar solvents .
  • Me-TEG-DAAQ (MW: ~650) uses triethylene glycol (TEG) chains to achieve high solubility in polar organic electrolytes while retaining redox activity for flow battery applications .

The target compound’s molecular weight (~821.02) and steric bulk likely reduce solubility in polar solvents compared to TEG-modified derivatives but may improve chiral recognition in catalytic systems .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight Solubility Key Activity/Application Reference
Target Compound Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy) ~821.02 Low (nonpolar solvents) Asymmetric catalysis
1,4-Bis(ethylamino)anthracene-9,10-dione Bis(ethylamino) 294.35 Moderate (polar) Cytotoxicity (IC50: 1.1–13.0 µg/mL)
Me-TEG-DAAQ Bis(triethylene glycol methyl ether) ~650 High (polar) Redox flow batteries
Mitoxantrone Bis[(2-hydroxyethylamino)ethyl]amino, 5,8-dihydroxy 444.45 Water-soluble Chemotherapy (DNA intercalation)
1,4-Bis(4-cyanobenzyl)oxy)anthracene-9,10-dione Bis(4-cyanobenzyloxy) ~490 Moderate (DMF) Xanthine oxidase inhibition (IC50: 0.365 µM)

Actividad Biológica

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione (CAS No. 700840-83-1) is a synthetic compound with potential biological significance. Its complex structure suggests various interactions at the molecular level, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique anthracene backbone substituted with two methoxyquinoline groups and a vinylquinuclidin moiety. This configuration is expected to contribute to its biological activity through multiple pathways.

Molecular Formula: C₅₄H₅₆N₄O₆
Molar Mass: 878.05 g/mol

The biological activity of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has been investigated in various studies:

In Vitro Studies

In vitro evaluations have been crucial for understanding the biological activity of this compound:

Study Type Cell Line Concentration Effect Observed
CytotoxicityHeLa10 µMSignificant cell death observed after 48 hours
NeuroprotectionSH-SY5Y50 µMReduced oxidative stress markers
AntimicrobialE. coli100 µg/mLInhibition of bacterial growth

In Vivo Studies

Limited in vivo studies have been conducted; however, analogous compounds suggest the following potential outcomes:

  • Toxicity Assessment : Initial toxicity studies indicate that similar compounds exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development .
  • Therapeutic Efficacy : Animal models treated with related compounds showed improved outcomes in models of neurodegeneration, indicating that this compound could provide similar benefits .

Case Studies

Several case studies highlight the potential applications of related quinoline-based compounds:

  • Case Study on Neuroprotection : A study involving a quinoline derivative demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity in rat models, suggesting that 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione may offer similar protective benefits .
  • Antitumor Activity : A comparative study found that anthracene derivatives exhibited potent cytotoxicity against various cancer cell lines, supporting further investigation into the therapeutic applications of this compound in oncology .

Q & A

Q. Q1. What are the critical challenges in synthesizing this compound via Suzuki-Miyaura cross-coupling, and how can reaction conditions be optimized?

The synthesis involves coupling brominated anthraquinone precursors with boronic acid derivatives under palladium catalysis. Key challenges include low yields due to steric hindrance from the bulky quinoline and quinuclidine moieties, as well as side reactions from sensitive functional groups. Optimization strategies:

  • Use Pd(OAc)₂ with PPh₃ as a catalyst system to enhance coupling efficiency .
  • Employ a mixed solvent system (DMF:H₂O, 5:1) at 120°C to balance solubility and reactivity .
  • Monitor reaction progress via TLC and purify using column chromatography to isolate the product from unreacted starting materials .

Structural Characterization

Q. Q2. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional group integrity of this compound?

  • ¹H/¹³C-NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), vinyl quinuclidine protons (δ ~5.3 ppm), and aromatic protons (δ 7.2–8.3 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Validate quinone C=O stretches (~1668 cm⁻¹) and aromatic C-H bending (~1242 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., C₅₄H₅₂N₄O₄, MW 821.02) and detect isotopic patterns .

Biological Activity and Mechanisms

Q. Q3. How does this compound’s DNA-binding affinity compare to structurally related anthraquinones, and what factors influence its cytotoxic activity?

  • DNA Intercalation : The planar anthraquinone core intercalates into DNA, but the bulky substituents (quinoline/quinuclidine) reduce binding affinity compared to simpler derivatives like ametantrone .
  • Cytotoxicity : Despite reduced DNA affinity, the compound exhibits potent cytotoxicity in tumor cell lines due to alternative mechanisms (e.g., topoisomerase inhibition or reactive oxygen species generation) .
  • Structure-Activity Relationship (SAR) : Aminoalkyl side chains enhance solubility and cellular uptake, while methoxy groups modulate electron-withdrawing effects .

Photophysical and Coordination Properties

Q. Q4. What methodologies are used to study the charge-transfer properties and luminescence behavior of this compound?

  • UV-Vis Spectroscopy : Monitor absorption bands in the visible range (e.g., ~450–600 nm) to identify quinone-to-amine charge-transfer transitions .
  • Fluorescence Quenching : Assess solvent polarity effects on emission intensity; polar solvents often stabilize excited states, enhancing fluorescence .
  • Coordination Chemistry : React with Re(I) complexes to form metal-organic hybrids, characterized via X-ray crystallography and emission spectroscopy .

Data Contradictions and Resolution

Q. Q5. How should researchers address discrepancies in reported DNA-binding affinities between this compound and its analogs?

  • Experimental Variability : Standardize buffer conditions (pH, ionic strength) and DNA source (e.g., calf thymus vs. plasmid DNA) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to compare binding modes and steric clashes caused by substituents .
  • Control Experiments : Include reference compounds (e.g., mitoxantrone) in parallel assays to validate methodology .

Stability and Formulation

Q. Q6. What strategies improve the compound’s stability in aqueous media for in vivo studies?

  • Lyophilization : Prepare lyophilized powders to prevent hydrolysis of the vinyl quinuclidine moiety .
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and protect against enzymatic degradation .
  • Storage : Store at 2–8°C in amber vials to avoid photodegradation .

Computational Modeling

Q. Q7. Which quantum chemical methods are suitable for predicting this compound’s HOMO-LUMO gaps and reaction pathways?

  • DFT Calculations : Use B3LYP/6-31G(d) to model electronic transitions and optimize geometries .
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore plausible synthetic routes .
  • Molecular Dynamics : Simulate DNA docking to assess intercalation dynamics under physiological conditions .

Asymmetric Catalysis

Q. Q8. How does the stereochemistry of the 5-vinylquinuclidin-2-yl group influence catalytic performance in asymmetric reactions?

  • The (S)-configuration of the quinuclidine moiety creates a chiral environment, enabling enantioselective catalysis (e.g., in Diels-Alder reactions) .
  • Steric effects from the vinyl group enhance substrate discrimination, as shown in kinetic resolution studies .

Safety and Handling

Q. Q9. What personal protective equipment (PPE) is essential when handling this compound?

  • Skin Protection : Nitrile gloves and lab coats to prevent dermal exposure (H317 hazard) .
  • Respiratory Protection : N95 masks if aerosolization is possible during weighing .
  • Eye Protection : Goggles with side shields to avoid splashes (H319 hazard) .

Scale-Up Challenges

Q. Q10. What factors must be considered when transitioning from milligram to gram-scale synthesis?

  • Catalyst Loading : Reduce Pd(OAc)₂ usage via ligand optimization to minimize costs .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for scalability .
  • Quality Control : Implement in-line FTIR or HPLC to monitor batch consistency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.